molecular formula C16H22Cl2N2 B12911372 (3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820979-70-2

(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12911372
CAS No.: 820979-70-2
M. Wt: 313.3 g/mol
InChI Key: BWTJLCGFKQZEPF-HNNXBMFYSA-N
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Description

(S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15Cl3N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.

    Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the benzyl halide.

Industrial Production Methods

Industrial production of (S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
  • (S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine

Uniqueness

(S)-N-Cyclopentyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to the presence of both the cyclopentyl and 2,4-dichlorobenzyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

820979-70-2

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H22Cl2N2/c17-13-6-5-12(16(18)9-13)11-20(14-3-1-2-4-14)15-7-8-19-10-15/h5-6,9,14-15,19H,1-4,7-8,10-11H2/t15-/m0/s1

InChI Key

BWTJLCGFKQZEPF-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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